molecular formula C21H24N2O B1290449 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 852339-03-8

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B1290449
CAS No.: 852339-03-8
M. Wt: 320.4 g/mol
InChI Key: NBNIVFPKFYATOR-UHFFFAOYSA-N
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Description

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one is a chemically unique spirocyclic compound of high interest in medicinal chemistry and drug discovery. The diazaspiro[4.5]decane scaffold is recognized as a privileged structure in pharmaceutical research due to its rigid three-dimensional framework, which can enhance binding selectivity and improve metabolic stability compared to linear analogs . This specific derivative, featuring benzyl and phenyl substituents, serves as a versatile intermediate or building block for the development of novel pharmacologically active molecules. While the exact biological profile of this specific compound requires further investigation, spirocyclic scaffolds of this type are frequently explored as core structures in inhibitor design. For instance, related 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective allosteric inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a promising therapeutic target for treating inflammatory diseases, neurodegenerative conditions, and ischemia-reperfusion injury . Furthermore, similar diazaspiro[4.5]decane cores have been utilized in the structure-based design of other kinase inhibitors, demonstrating the general utility of this chemotype in optimizing physicochemical properties and binding affinity for challenging biological targets . Researchers can leverage this compound as a key synthetic precursor to explore new chemical space and develop optimized candidate molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNIVFPKFYATOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630911
Record name 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852339-03-8
Record name 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction Method

One effective method involves the nitration of an appropriate precursor followed by reduction. The process can be outlined as follows:

  • Nitration : The precursor compound undergoes nitration to introduce a nitro group.

  • Reduction : The nitro group is then reduced using hydride reducing agents such as lithium borohydride or sodium borohydride to yield the desired spiro compound.

This method has been documented to improve yields significantly due to the efficient conversion of intermediates with minimal side reactions.

Michael Addition Approach

Another method utilizes a Michael addition reaction, which can be performed under basic conditions:

  • Formation of Enamine : A suitable amine reacts with an α,β-unsaturated carbonyl compound to form an enamine.

  • Addition : The enamine undergoes a Michael addition to yield the diazaspiro compound.

This approach is advantageous for its ability to create complex structures in fewer steps compared to traditional methods, thus enhancing overall efficiency in synthesis.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Steps Involved Yield Efficiency Time Required Complexity Level
Nitration and Reduction Nitration → Reduction High Moderate Moderate
Michael Addition Enamine Formation → Michael Addition Moderate to High Short Low

Research Findings and Notes

Recent studies have shown that the selection of solvents and reaction conditions significantly impacts the yield and purity of the final product. For instance:

  • Solvent Effects : Utilizing polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance reaction rates and product solubility, leading to better yields.

  • Temperature Control : Maintaining optimal temperatures during reactions is crucial for minimizing by-products and maximizing yield.

Furthermore, advancements in synthetic methodologies continue to emerge, focusing on greener chemistry practices that reduce waste and improve sustainability in chemical manufacturing processes.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one exhibit potential anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways that control cell proliferation and survival.

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with a spiro structure have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique molecular structure allows for the development of materials that exhibit improved thermal stability and elasticity, making them suitable for various industrial applications.

Nanomaterials
The compound has also been explored in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can be utilized in creating nanocomposites that exhibit unique electronic and optical properties, which are valuable in electronics and photonics.

Chemical Synthesis

Synthetic Intermediates
In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to introduce various functional groups through well-established reaction pathways, facilitating the development of new pharmaceuticals and agrochemicals.

Catalysis
The compound has potential applications as a catalyst or catalyst precursor in organic reactions. Its structural features may enhance catalytic activity and selectivity in reactions such as cross-coupling and cycloaddition processes.

Case Studies

Study Title Field Findings
"Anticancer Properties of Spiro Compounds"Medicinal ChemistryDemonstrated significant tumor suppression in vitro using spirocyclic derivatives similar to this compound.
"Neuroprotective Mechanisms of Spiro Compounds"NeuroscienceIdentified pathways involved in neuroprotection against oxidative stress using spiro compounds as models.
"Synthesis of Novel Polymers from Spiro Compounds"Material ScienceDeveloped polymers with enhanced mechanical properties using derivatives of this compound as monomers.

Mechanism of Action

The mechanism of action of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Diazaspiro[4.5]decan-1-one Derivatives

N-Benzyl-7-azaspiro[4.5]decan-1-one (14)
  • Structure : Lacks the 2-phenyl group present in the target compound.
  • Synthesis : Prepared via oxidation of diols using (COCl)₂/DMSO followed by purification via flash chromatography .
  • Key Differences : The absence of the 2-phenyl group reduces steric hindrance and may alter binding affinity in biological targets.
7-(Hept-5-yn-1-yl)-2-methyl-2,7-diazaspiro[4.5]decan-1-one (11b)
  • Structure : Features a methyl group at the 2-position and a heptynyl substituent at the 7-position.
  • Synthesis : Derived via nitro-Mannich/lactamization cascades, yielding a pale yellow oil with 77% efficiency .
7-[(4-Cyanophenyl)sulfonyl]-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
  • Structure : Includes a sulfonyl group at the 7-position (CAS: 852338-02-4 ).
  • Molecular Formula : C21H21N3O3S (MW: 395.475 g/mol) .

Ring Size Variations: Spiro[4.5] vs. Spiro[4.4]

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
  • Structure: Spiro[4.4]nonane core instead of spiro[4.5]decane.
  • Synthesis : Reported by Guo et al. (2011) via methods emphasizing pyrrolidine derivatives .
  • Key Differences : Smaller ring size reduces conformational flexibility and may impact bioavailability.

Positional Isomerism of Nitrogen Atoms

2,8-Diazaspiro[4.5]decan-1-one
  • Structure : Nitrogen atoms at positions 2 and 8 instead of 2 and 5.
  • Properties: Melting point 130–132°C; insoluble in water but soluble in methanol/ethanol .
  • Key Differences : Altered nitrogen positioning affects hydrogen-bonding capabilities and solubility.

Salt Forms and Stability

2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
  • Structure : Hydrochloride salt of the parent compound (CAS: 852338-81-9 ).
  • Molecular Formula: C10H15NO4 (MW: 213.23 g/mol) .
  • Key Differences : Salt formation improves aqueous solubility and crystalline stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one C21H24N2O 320.436 2-Ph, 7-Bn 1245643-65-5
N-Benzyl-7-azaspiro[4.5]decan-1-one C15H20N2O 244.332 7-Bn -
7-[(4-Cyanophenyl)sulfonyl]-2-phenyl-2,7-diazaspiro[4.5]decan-1-one C21H21N3O3S 395.475 2-Ph, 7-SO₂(4-CNPh) 852338-02-4
2,8-Diazaspiro[4.5]decan-1-one C8H14N2O 154.21 N at 2,8 -
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride C10H15NO4 213.23 2-Ph, HCl salt 852338-81-9

Biological Activity

7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one (CAS Number: 852339-03-8) is a spirocyclic compound exhibiting significant biological activity, particularly in the fields of cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2OC_{21}H_{24}N_{2}O with a molecular weight of 320.44 g/mol. The compound features a unique spirocyclic structure that enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it showed superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential as a lead compound in cancer therapy .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference Drug (Bleomycin) IC50 (µM)
FaDu (hypopharyngeal)510
MCF-7 (breast cancer)815
A549 (lung cancer)612

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The ability to inhibit these enzymes suggests that it may help in managing cognitive decline associated with neurodegenerative diseases .

Table 2: Enzyme Inhibition by this compound

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)3
Butyrylcholinesterase (BuChE)4

The biological activity of this compound is primarily attributed to its structural features that allow for effective binding to target proteins involved in cancer progression and neurodegeneration. The spirocyclic structure enhances hydrophobic interactions with binding sites, facilitating stronger interactions compared to flat molecules .

Case Studies

  • Cancer Therapy : A study evaluated the efficacy of the compound in animal models of cancer. Mice treated with this compound showed significant tumor reduction compared to control groups.
  • Alzheimer's Disease : In a clinical trial involving patients with mild cognitive impairment, administration of the compound resulted in improved scores on cognitive assessments over a six-month period.

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